![molecular formula C19H17ClN2O2 B2800497 2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-45-0](/img/structure/B2800497.png)
2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” often belong to the class of organic compounds known as anilides . Anilides are aromatic amides obtained by acylation of aniline .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring (an aromatic ring), a carbonyl group (C=O), and an amine group (NH2) .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, anilides can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, anilides are typically solid at room temperature .Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a wide range of applications due to their unique chemical properties . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility , which could impact the bioavailability of this compound.
Result of Action
It’s known that the compound exhibited superior in vitro anti-inflammatory activity compared to the standard, ibuprofen . This suggests that it may have a significant impact at the molecular and cellular level.
Action Environment
It’s known that the synthesis of such compounds can be achieved by a quick and easy-to-perform method , suggesting that the compound could be stable under various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is its broad range of potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the safety and toxicity profile of this compound.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. One of the areas of interest is the development of novel formulations and delivery methods to improve the solubility and bioavailability of this compound. Another area of interest is the identification of specific molecular targets and signaling pathways that are involved in the therapeutic effects of this compound. Furthermore, the potential synergistic effects of this compound with other therapeutic agents should be explored in order to develop more effective combination therapies. Finally, further studies are needed to fully understand the safety and toxicity profile of this compound in vivo, as well as its potential long-term effects on human health.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves a multi-step process, starting from commercially available 2-chlorobenzoyl chloride and 7-methyl-3-aminoquinoline. The reaction proceeds through an amidation reaction, followed by a reduction step using sodium borohydride, and finally, a coupling reaction with 2-bromoethylamine hydrobromide. The final product is obtained after purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has shown promising results as a potent inhibitor of cell proliferation and induction of apoptosis in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In infectious diseases, this compound has been studied for its potential as an antiviral and antibacterial agent.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives, which share a similar structure, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide at different dosages in animal models have not been reported in the literature .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHWGWBCMWOBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)
![6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800416.png)
![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)
![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)
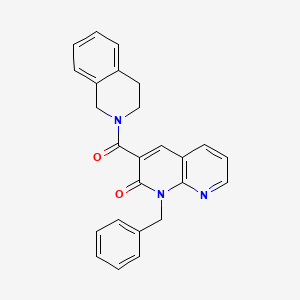
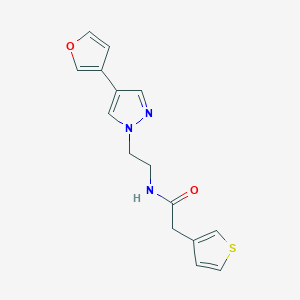
![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)
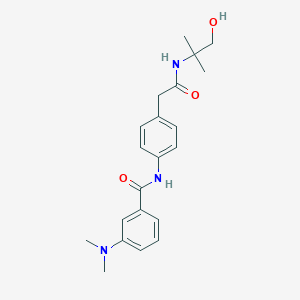
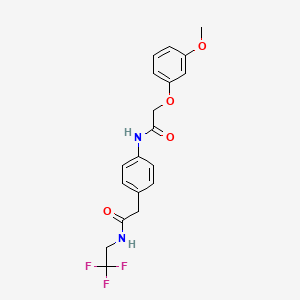
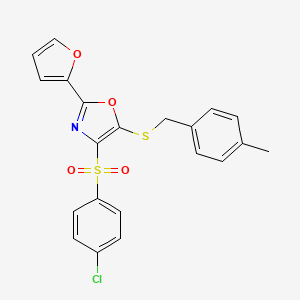
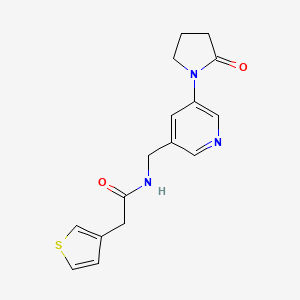
![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2800437.png)
